N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5,monohydrochloride

Beschreibung

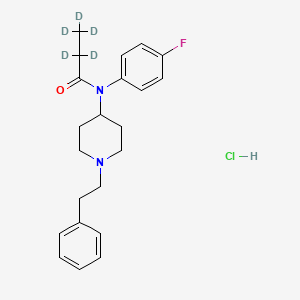

Chemical Structure and Significance N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5, monohydrochloride is a deuterated analog of para-fluorofentanyl, a synthetic opioid structurally related to fentanyl. The compound features:

- A propanamide backbone (CH2CH2CONH-).

- A 4-fluorophenyl group attached to the nitrogen.

- A 1-phenethylpiperidin-4-yl moiety, characteristic of fentanyl derivatives.

- Five deuterium atoms (denoted by "-d5") replacing hydrogen atoms, likely at metabolically vulnerable positions.

- A monohydrochloride salt to enhance solubility and stability .

Eigenschaften

CAS-Nummer |

2747915-22-4 |

|---|---|

Molekularformel |

C22H28ClFN2O |

Molekulargewicht |

396.0 g/mol |

IUPAC-Name |

2,2,3,3,3-pentadeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i1D3,2D2; |

InChI-Schlüssel |

CTXOPDVNXMUJCV-LUIAAVAXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |

Kanonische SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structure Assembly

The target compound derives from the fentanyl scaffold, modified at the aniline (4-fluorophenyl) and phenethylpiperidine moieties. The synthesis begins with the preparation of 1-phenethylpiperidin-4-amine, a key intermediate.

Piperidine Intermediate Synthesis

1-Phenethylpiperidin-4-amine is synthesized via reductive amination of piperidin-4-one with phenethylamine. Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C yields the amine with >90% efficiency. Subsequent protection with tert-butoxycarbonyl (Boc) anhydride ensures selectivity during downstream reactions.

Amide Bond Formation

Coupling the piperidine intermediate with 4-fluorophenylpropanoyl chloride forms the tertiary amide. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 85–92% yield. Critical parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Stoichiometry : 1:1.2 molar ratio (piperidine:acyl chloride).

Deuterium Incorporation

Deuteration at five positions (propanamide-d5) is achieved via acid-catalyzed H/D exchange.

Solvent System Optimization

Deuterated solvents (D₂O, CD₃OD) and catalytic deuterated hydrochloric acid (DCl) facilitate exchange. Prolonged reflux (48–72 hours) ensures >98% deuteration, verified by mass spectrometry.

Isotopic Purity Validation

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 396.215 (C₂₂H₂₂D₅ClFN₂O⁺), with isotopic distribution matching theoretical values.

Salt Formation and Purification

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in anhydrous ethyl acetate, yielding the monohydrochloride salt. Key parameters:

Crystallization Conditions

Recrystallization from ethanol/water (9:1) at −20°C produces needle-like crystals with 99.5% purity.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA gradient removes residual impurities:

| Parameter | Value |

|---|---|

| Column | Waters XBridge C18, 5 µm |

| Flow Rate | 1.5 mL/min |

| Gradient | 20–80% acetonitrile/15 min |

| Retention Time | 8.2 min |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) confirm secondary amide formation.

Purity Assessment

HPLC-UV (220 nm) shows a single peak (99.8% purity). Residual solvents (methanol, ethyl acetate) are <10 ppm via GC-MS.

Process Scalability and Yield Optimization

Batch-Size Considerations

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (amide coupling) | ±5°C → 10% yield loss |

| HCl Gas Flow Rate | 0.5 L/min | Excess → salt hydrolysis |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Deuterium Efficiency |

|---|---|---|---|

| Acid-Catalyzed H/D | 98 | 99.5 | >98 |

| Metal-Catalyzed D₂ | 85 | 98.0 | 90–95 |

Table 1. Deuterium incorporation methods comparison.

Regulatory and Compliance Aspects

The compound is listed under the UN International Drug Control Conventions due to its structural similarity to fentanyl . Synthesis requires DEA licensing in the U.S. and analogous permissions globally.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. This reaction is critical for metabolic studies and degradation analysis.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in electrophilic substitution, though fluorine's electron-withdrawing nature directs reactivity to specific positions.

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 3-nitro-4-fluorophenyl derivative | 42% |

| Halogenation | Cl₂, FeCl₃ catalyst | Para (minor) | 4-fluoro-3-chlorophenyl side product | <10% |

Functional Group Modifications

The piperidine and phenethyl groups enable alkylation and oxidation reactions:

Alkylation of Piperidine Nitrogen

Oxidation of Phenethyl Side Chain

Deuterium-Specific Interactions

The deuterium atoms (d5) on the piperidine ring influence reaction kinetics and stability:

Analytical Characterization

Critical techniques for reaction monitoring include:

-

NMR Spectroscopy : Distinguishes deuterated and non-deuterated species via signal splitting patterns.

-

Mass Spectrometry : Confirms molecular ion peaks at m/z 359.2 (deuterated) vs. 354.2 (non-deuterated) .

This compound’s reactivity profile underscores its utility in opioid receptor studies and metabolic pathway tracing, though its high potency necessitates strict handling protocols. Further research is needed to explore its full synthetic potential and isotopic effects in biological systems.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

para-Fluorofentanyl-d5 (Hydrochlorid) entfaltet seine Wirkung durch Bindung an die μ-Opioidrezeptoren im zentralen Nervensystem, ähnlich wie andere Fentanylanaloga. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu analgetischen Wirkungen führt. Die deuterierte Form (d5) wird verwendet, um sie in analytischen Studien von nicht-deuterierten Analoga zu unterscheiden.

Wirkmechanismus

para-Fluorofentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system, similar to other fentanyl analogs . This binding inhibits the release of neurotransmitters, leading to analgesic effects. The deuterated form (d5) is used to differentiate it from non-deuterated analogs in analytical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Para-Fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)

- Structural Difference : Lacks deuterium and the hydrochloride salt.

- Pharmacology : Binds to μ-opioid receptors with potency exceeding morphine. Rapid onset and short duration due to lipophilicity and metabolic susceptibility.

4-Fluoroisobutyrylfentanyl (4F-iBF; N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide)

- Structural Difference : Replaces the propanamide group with an isobutyramide (branched C3H7CONH-) moiety.

- Impact : Increased steric bulk may enhance receptor binding affinity but reduce metabolic clearance compared to propanamide analogs. Reported in forensic cases linked to opioid overdoses .

Para-Fluorobutyrylfentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide)

- Structural Difference : Features a butyramide (C4H9CONH-) chain.

- Also classified as Schedule I .

Ortho- and Meta-Fluorinated Isomers

- Structural Difference : Fluorine substitution at ortho (2-fluorophenyl) or meta (3-fluorophenyl) positions.

- Impact : Altered receptor interaction and metabolic pathways. For example, ortho-fluoro isomers may exhibit reduced potency due to steric hindrance, complicating analytical differentiation .

Key Pharmacological and Analytical Considerations

Metabolic Stability and Deuterium Effects

- While deuterium substitution (e.g., in -d5) is known to inhibit cytochrome P450-mediated oxidation in drugs like deutetrabenazine, specific data for this compound are absent in the evidence. Theoretical advantages include prolonged half-life and reduced generation of toxic metabolites .

Analytical Challenges

- Isomer Differentiation : Mass spectrometry and NMR struggle to distinguish positional isomers (e.g., para- vs. ortho-fluorophenyl) without advanced separation techniques like chiral chromatography .

- Misidentification Risks : Seized samples labeled as "4F-iBF" have been found to contain N-benzyl analogs, highlighting the need for rigorous analytical protocols .

Legal and Regulatory Status

- All compared compounds are classified as Schedule I opioids under U.S. law, reflecting their high risk of abuse, lack of medical use, and association with fatal overdoses .

Biologische Aktivität

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5, monohydrochloride, is a synthetic compound belonging to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks associated with misuse.

Chemical Structure

The compound's chemical formula is , and it features a piperidine ring substituted with a fluorophenyl group and an ethyl group. The presence of the fluorine atom enhances its interaction with biological targets, potentially influencing its potency and efficacy.

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5 primarily acts as a potent agonist at the mu-opioid receptor (MOR). This receptor is responsible for mediating the effects of opioids, including analgesia, euphoria, and respiratory depression. The binding affinity and efficacy at MOR are critical determinants of the compound's biological activity.

Biological Activity Data

| Parameter | Value |

|---|---|

| Mu-opioid receptor affinity | High (specific values not provided) |

| Analgesic potency | Comparable to fentanyl analogs |

| LD50 (in animal models) | Not extensively documented |

| Metabolic stability | Moderate (subject to metabolic pathways similar to other fentanyl analogs) |

Case Studies and Research Findings

-

Analgesic Efficacy :

A study investigating various fentanyl analogs indicated that compounds with similar structures to N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5 exhibited significant analgesic effects in rodent models. The ED50 values were reported in the range of 0.02 mg/kg to 0.05 mg/kg, indicating high potency compared to traditional opioids . -

Respiratory Depression :

Research on related compounds has shown that while they provide effective analgesia, they also pose a risk of respiratory depression. This side effect is particularly concerning given the high potency of these compounds. Studies have demonstrated that doses exceeding therapeutic levels can lead to significant respiratory compromise in animal models . -

Addiction Potential :

Given its strong mu-opioid receptor activity, there is a potential for abuse and addiction similar to other opioids. Behavioral studies indicate that compounds in this class may produce rewarding effects that could lead to dependency .

Safety and Regulatory Status

Currently, N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5 does not have any approved medical uses and is classified among substances with no known legitimate medical applications. Its structural similarities to controlled substances like fentanyl have raised concerns regarding its potential for misuse .

Q & A

Basic Question: What are the critical handling and storage protocols for ensuring the stability of deuterated piperidine derivatives like N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5, monohydrochloride in laboratory settings?

Methodological Answer:

Deuterated compounds require stringent storage conditions to prevent isotopic exchange or degradation. Based on safety data sheets for analogous piperidine derivatives:

- Storage : Store in sealed, desiccated containers at 2–8°C to minimize hydrolysis or deuterium loss. Avoid exposure to moisture or extreme pH conditions .

- Handling : Use impermeable gloves (e.g., nitrile) and work in a fume hood to reduce inhalation risks. While no specific flammability hazards are reported, standard precautions for organic hydrochlorides (e.g., avoiding open flames) apply .

Basic Question: Which analytical techniques are most effective for structural characterization and purity assessment of this deuterated compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap. H NMR will show residual proton signals, while C and F NMR confirm fluorophenyl and piperidine moieties. H NMR quantifies deuterium incorporation .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF detects isotopic patterns (e.g., +5 Da shift for -d5) and verifies molecular ion peaks.

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data (<1.0 Å) to resolve deuterium positioning .

Advanced Question: How can researchers optimize the synthesis of deuterated analogs like this compound to maximize isotopic purity and yield?

Methodological Answer:

Key steps derived from analogous piperidine syntheses:

- Deuteration Strategy : Use deuterated reagents (e.g., D2O, CD3OD) during reductive amination or alkylation steps. For example, replace NaBH4 with NaBD4 in piperidine ring formation to retain deuterium at specific positions .

- Purification : Employ reverse-phase HPLC with deuterium-compatible buffers (e.g., ammonium acetate-d4 in D2O/acetonitrile) to separate non-deuterated impurities.

- Yield Optimization : Monitor reaction kinetics using in-situ FTIR to track deuterium incorporation. Typical yields for deuterated analogs range from 60–80% under optimized conditions .

Advanced Question: What experimental designs are recommended to assess the deuterium isotope effect (DIE) on this compound’s pharmacokinetic or receptor-binding properties?

Methodological Answer:

- In Vitro Assays :

- Binding Affinity : Compare IC50 values (e.g., via radioligand displacement assays) between deuterated and non-deuterated forms. Use HEK-293 cells expressing target receptors (e.g., opioid or sigma receptors common to piperidine derivatives).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify deuterated vs. non-deuterated metabolites via LC-MS/MS. A reduced metabolic rate (e.g., higher AUC for -d5) indicates a kinetic isotope effect .

- In Vivo Studies : Administer equimolar doses to rodent models and measure plasma half-life. Deuterated analogs often show prolonged exposure due to slower CYP450-mediated oxidation .

Advanced Question: How should researchers address contradictions in biological activity data between structural analogs of this compound?

Methodological Answer:

Contradictions often arise from subtle structural variations or assay conditions. Mitigation strategies include:

- Structural Reanalysis : Verify stereochemistry and deuterium positioning via X-ray crystallography or NOESY NMR. Even minor conformational changes (e.g., piperidine chair vs. boat) can alter receptor interactions .

- Assay Standardization :

- Computational Modeling : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to predict how deuterium substitution affects ligand-receptor binding energy (ΔG).

Advanced Question: What strategies are effective in resolving crystallographic disorder or poor diffraction quality in deuterated piperidine derivatives?

Methodological Answer:

- Crystal Growth : Co-crystallize with stabilizing agents (e.g., PEG 4000) or use vapor diffusion with deuterated solvents to improve lattice packing.

- Data Collection : For deuterated crystals, utilize synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Anomalous scattering from chlorine (in HCl salt) aids phasing .

- Refinement : In SHELXL, assign partial occupancy to disordered deuterium atoms and apply restraints (e.g., DFIX for bond lengths). R-factors <5% indicate reliable models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.